molecular formula C16H24N2O2 B8177202 1-Cbz-3-(tert-butyl)piperazine

1-Cbz-3-(tert-butyl)piperazine

Cat. No.: B8177202
M. Wt: 276.37 g/mol
InChI Key: HTVRFUYMQMJNMM-UHFFFAOYSA-N
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Description

1-Cbz-3-(tert-butyl)piperazine, also known as benzyl 3-(tert-butyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a carbobenzoxy (Cbz) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cbz-3-(tert-butyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 3-(tert-butyl)piperazine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-(tert-butyl)piperazine+Cbz-ClThis compound\text{3-(tert-butyl)piperazine} + \text{Cbz-Cl} \rightarrow \text{this compound} 3-(tert-butyl)piperazine+Cbz-Cl→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cbz-3-(tert-butyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-Cbz-3-(tert-butyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is utilized in the development of drugs targeting central nervous system disorders, such as antipsychotics and antidepressants.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cbz-3-(tert-butyl)piperazine depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the final drug molecule synthesized from this compound. For instance, derivatives of this compound may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Cbz-3-(tert-butyl)piperazine can be compared with other piperazine derivatives such as:

    1-Cbz-piperazine: Lacks the tert-butyl group, leading to different reactivity and applications.

    3-(tert-butyl)piperazine: Lacks the Cbz protecting group, making it more reactive in certain synthetic contexts.

    1-Boc-3-(tert-butyl)piperazine: Uses a different protecting group (Boc) which can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its combination of the tert-butyl group and the Cbz protecting group, providing a balance of stability and reactivity that is advantageous in various synthetic applications.

Properties

IUPAC Name

benzyl 3-tert-butylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)14-11-18(10-9-17-14)15(19)20-12-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVRFUYMQMJNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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